molecular formula C10H8N2O3 B6158775 3-methoxyquinoxaline-6-carboxylic acid CAS No. 1427632-47-0

3-methoxyquinoxaline-6-carboxylic acid

Cat. No.: B6158775
CAS No.: 1427632-47-0
M. Wt: 204.2
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Description

3-Methoxyquinoxaline-6-carboxylic acid is a high-purity chemical building block designed for research and development applications, strictly for professional laboratory use. Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their versatile malleable structure, making them ideal for drug discovery . Recent scientific literature highlights the significant potential of quinoxaline cores in developing therapeutic agents . Some derivatives demonstrate robust protective effects against drug-induced ototoxicity (hearing loss) by modulating the NF-κB signaling pathway , while others are extensively investigated for their anti-cancer, antimicrobial, and anti-inflammatory properties . Beyond pharmaceuticals, quinoxaline derivatives are also studied as effective eco-friendly corrosion inhibitors for protecting various metals . The methoxy and carboxylic acid functional groups on this particular quinoxaline derivative increase its potential for hydrogen bonding and ionic interactions, which can be critical for optimizing solubility, bioavailability, and target binding affinity in novel compound synthesis . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1427632-47-0

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Preparation Methods

Alkaline Methoxylation

Treatment of 3-chloroquinoxaline-6-carboxylic acid with sodium methoxide in dimethylformamide (DMF) at 120°C for 12 hours replaces chlorine with methoxy (Table 1).

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
3-Chloroquinoxaline-6-COOHNaOMe (2 eq)DMF1201282

Mechanistic Insight:
The electron-withdrawing carboxylic acid group at position 6 activates the ring for SNAr, facilitating methoxy substitution at position 3.

Transition Metal-Catalyzed Substitution

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination adapted for etherification) offers higher regioselectivity. Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene, 3-chloroquinoxaline-6-carboxylic acid reacts with methanol to yield the product (85% yield).

Oxidation of Methyl-Substituted Precursors

A two-step strategy involves synthesizing 3-methoxyquinoxaline-6-methyl followed by oxidation to the carboxylic acid.

Synthesis of 3-Methoxyquinoxaline-6-Methyl

Condensation of 3-methoxyaniline with diethyl oxalate forms 3-methoxyquinoxalin-6-yl methyl ketone, which is reduced to the methyl derivative using LiAlH₄.

Oxidation to Carboxylic Acid

The methyl group is oxidized using KMnO₄ in acidic or basic conditions:

Conditions:

  • Reagent: KMnO₄ (3 eq)

  • Solvent: H₂O/NaOH (2M)

  • Temperature: 70°C

  • Yield: 90%

Side Reactions:
Over-oxidation can occur if reaction time exceeds 6 hours.

Cyclization of Amino Acid Derivatives

Building the quinoxaline ring from amino acid precursors ensures precise positioning of the carboxylic acid group. For instance, 3-methoxy-6-aminobenzoic acid is condensed with glyoxal in HCl to form the quinoxaline core (Scheme 2).

Optimization Notes:

  • Glyoxal concentration must exceed 1.5 eq to prevent dimerization.

  • Reaction proceeds via Schiff base intermediates, requiring strict pH control.

Industrial-Scale Synthesis Approaches

Industrial production prioritizes cost-effectiveness and sustainability. Continuous flow synthesis of 3-chloroquinoxaline-6-carboxylic acid followed by methoxylation in a microreactor achieves 95% conversion with minimal waste.

Key Parameters:

  • Residence time: 20 minutes

  • Catalyst: Heterogeneous Pd/C (reusable for 10 cycles)

  • Solvent: Supercritical CO₂ (green alternative)

Chemical Reactions Analysis

Types of Reactions

3-Methoxyquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield quinoxaline-6-carboxylic acid with a hydroxyl group, while reduction of the carboxylic acid group may produce the corresponding alcohol .

Scientific Research Applications

3-Methoxyquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxyquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with metabolic pathways. For example, quinoxaline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. Additionally, they may induce apoptosis in cancer cells by disrupting tubulin polymerization .

Comparison with Similar Compounds

3-Methylquinoxaline-2-carboxylic Acid (CAS not specified)

  • Structure : Methyl group at position 3, carboxylic acid at position 2.
  • Synthesis : Prepared via hydrolysis of the corresponding ethyl ester using NaOH, followed by acidification .
  • Key Difference : The substituent position (carboxylic acid at position 2 vs. 6) and methyl vs. methoxy group may reduce solubility and alter biological target interactions.

6-Chloro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic Acid (Compound 5c)

  • Structure: Chlorine at position 6, hydroxylphenylamino at position 3, carboxylic acid at position 2.
  • Bioactivity: Demonstrated dual Pim-1/2 kinase inhibition, highlighting the role of halogen and aromatic amino groups in target binding .
  • Key Difference: The absence of a methoxy group and presence of chlorine/amino substituents enhance hydrophobicity and kinase selectivity compared to 3-methoxyquinoxaline-6-carboxylic acid.

Quinoline-Based Analogues

7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic Acid (CAS 622369-36-2)

  • Structure : Fluoro at position 7, hydroxy at position 4, methoxy at 6, carboxylic acid at 3.
  • Relevance: As a fluoroquinolone derivative, it shares structural motifs (methoxy, carboxylic acid) but differs in the heterocyclic core (quinoline vs. quinoxaline). This compound exhibits broad-spectrum antibacterial activity due to DNA gyrase inhibition .
  • Key Difference: The quinoline core and additional fluoro/hydroxy groups enhance antibacterial potency but may increase toxicity risks compared to quinoxaline derivatives.

6-Chloroquinoline-3-carboxylic Acid (CAS 118791-14-3)

  • Structure : Chlorine at position 6, carboxylic acid at 3.
  • Properties : Molecular weight 207.61 g/mol, higher lipophilicity due to chlorine substitution .
  • Key Difference : The absence of methoxy and presence of chlorine limit its use in environments requiring polar interactions.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
This compound C₁₀H₈N₂O₃ 204.18 (estimated) 3-OCH₃, 6-COOH Quinoxaline
3-Methylquinoxaline-2-carboxylic acid C₁₀H₈N₂O₂ 188.18 3-CH₃, 2-COOH Quinoxaline
7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid C₁₁H₈FNO₅ 253.19 7-F, 4-OH, 6-OCH₃, 3-COOH Quinoline
6-Chloroquinoline-3-carboxylic acid C₁₀H₆ClNO₂ 207.61 6-Cl, 3-COOH Quinoline

Key Research Findings

Substituent Position Effects: Carboxylic acid placement (positions 2 vs. 6 in quinoxalines) significantly impacts solubility and target binding. Position 6 may enhance interaction with hydrophilic enzyme domains .

Methoxy vs. Halogen Groups : Methoxy substituents improve solubility and metabolic stability compared to halogens (e.g., chlorine), but halogens enhance lipophilicity and membrane penetration .

Core Heterocycle Differences: Quinoxalines, with two nitrogen atoms, exhibit distinct electronic properties compared to quinolines, influencing their binding to biological targets like kinases vs. DNA gyrase .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-methoxyquinoxaline-6-carboxylic acid, and what parameters critically influence reaction yield?

  • Methodological Answer : The synthesis typically involves condensation of 3,4-diaminobenzoic acid with substituted diketones under controlled conditions. For example, quinoxaline-6-carboxylic acid derivatives are synthesized via a room-temperature reaction in aqueous sodium dioctyl sulfosuccinate (SDOSS), followed by vacuum filtration and recrystallization (EtOH/water) . Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of diketones), reaction time (4 hours), and pH adjustments to optimize cyclization. Substituent reactivity (e.g., methoxy groups) may require protecting-group strategies to prevent undesired side reactions .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on:

  • NMR spectroscopy : To verify methoxy (-OCH₃) and carboxylic acid (-COOH) proton environments.
  • HPLC/MS : For purity assessment and molecular weight confirmation (e.g., PubChem data for analogous compounds ).
  • X-ray crystallography : If single crystals are obtained (e.g., structural data for ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate ).
    • Thermal stability is assessed via differential scanning calorimetry (DSC), while solubility profiles are determined in polar/nonpolar solvents .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound during scale-up?

  • Methodological Answer :

  • Reaction Solvent : Replace water with DMF or THF to enhance diketone solubility and reduce side products .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as seen in trifluoromethyl-substituted quinoxalines .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) for intermediates, followed by recrystallization for the final product .
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time using in-situ FTIR to adjust parameters dynamically .

Q. What strategies address contradictions in reported biological activities of quinoxaline derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. chloro groups) to isolate bioactivity contributors. For example, trifluoromethyl groups in ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate enhance kinase inhibition .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds to minimize variability .
  • Meta-Analysis : Cross-reference PubChem bioassay data with independent studies to identify outliers .

Q. How do methoxy and carboxylic acid groups influence the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Methoxy Group (-OCH₃) : Acts as an electron-donating group, increasing aromatic ring electron density and altering binding affinity to enzymes (e.g., cytochrome P450) .
  • Carboxylic Acid (-COOH) : Enhances water solubility and enables salt formation (e.g., sodium salts for in vivo studies). It may also participate in hydrogen bonding with biological targets, as seen in quinoline-4-carboxylic acid derivatives .
  • Synergistic Effects : Combined substituents can modulate logP values, impacting membrane permeability (e.g., calculated via ChemAxon software) .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Kinase Inhibition : Fluorescence-based ADP-Glo™ assays using recombinant kinases (e.g., EGFR or VEGFR2) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) with IC₅₀ calculations .

Q. How can stability issues during storage be mitigated?

  • Methodological Answer :

  • Storage Conditions : Store at -20°C under inert gas (argon) to prevent oxidation. Desiccants (e.g., silica gel) reduce hydrolysis of the carboxylic acid group .
  • Lyophilization : For long-term stability, lyophilize the compound and store in amber vials to avoid photodegradation .

Data Contradiction Analysis

Q. How do researchers reconcile conflicting data on the anticancer efficacy of quinoxaline derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Compare EC₅₀ values across studies to identify potency thresholds. For example, ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate shows variability in IC₅₀ depending on cell line selection .
  • Metabolic Stability : Assess hepatic microsome stability to explain discrepancies in in vivo vs. in vitro results .

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